![molecular formula C16H15N3O3 B3841772 2-[2-(2-methylbenzoyl)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3841772.png)
2-[2-(2-methylbenzoyl)hydrazino]-2-oxo-N-phenylacetamide
Übersicht
Beschreibung
2-[2-(2-methylbenzoyl)hydrazino]-2-oxo-N-phenylacetamide, also known as MBHA, is a chemical compound that has been extensively studied for its potential biomedical applications. MBHA is a hydrazide derivative of phenylacetamide and has been found to exhibit various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-[2-(2-methylbenzoyl)hydrazino]-2-oxo-N-phenylacetamide involves its ability to inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression. 2-[2-(2-methylbenzoyl)hydrazino]-2-oxo-N-phenylacetamide has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory cytokines, and MMP-9, a protein involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
2-[2-(2-methylbenzoyl)hydrazino]-2-oxo-N-phenylacetamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. 2-[2-(2-methylbenzoyl)hydrazino]-2-oxo-N-phenylacetamide has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the growth of various microbial strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[2-(2-methylbenzoyl)hydrazino]-2-oxo-N-phenylacetamide in lab experiments include its ability to exhibit various biological activities, making it a promising candidate for drug development. However, the limitations of using 2-[2-(2-methylbenzoyl)hydrazino]-2-oxo-N-phenylacetamide include its low solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-[2-(2-methylbenzoyl)hydrazino]-2-oxo-N-phenylacetamide, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of other diseases, and the exploration of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 2-[2-(2-methylbenzoyl)hydrazino]-2-oxo-N-phenylacetamide in preclinical and clinical trials.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-methylbenzoyl)hydrazino]-2-oxo-N-phenylacetamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and microbial infections. Research has shown that 2-[2-(2-methylbenzoyl)hydrazino]-2-oxo-N-phenylacetamide exhibits anti-inflammatory and anti-cancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxo-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-7-5-6-10-13(11)14(20)18-19-16(22)15(21)17-12-8-3-2-4-9-12/h2-10H,1H3,(H,17,21)(H,18,20)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNXGRMVHQQRIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxo-N-phenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.